Product packaging for 7-methanesulfonyl-2,3-dihydro-1H-indole(Cat. No.:)

7-methanesulfonyl-2,3-dihydro-1H-indole

Cat. No.: B13249491
M. Wt: 197.26 g/mol
InChI Key: TVXXYUQVEMZXOW-UHFFFAOYSA-N
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Description

7-Methanesulfonyl-2,3-dihydro-1H-indole is a synthetically valuable indoline derivative designed for use as a key intermediate in advanced organic synthesis and drug discovery programs. The core 2,3-dihydro-1H-indole (indoline) scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active molecules and its role in constructing more complex polycyclic frameworks . The methanesulfonyl (mesyl) group at the 7-position serves as a versatile functional handle, facilitating further chemical transformations through nucleophilic substitution reactions or functioning as a strong electron-withdrawing group to modulate the electronic properties of the aromatic system. This compound holds significant potential in pharmaceutical development, particularly as a building block for novel therapeutics. Indoline derivatives are frequently investigated for their neuroprotective and antioxidant properties, with some acting as analogs or precursors to endogenous neurotransmitters and hormones . The structural features of this compound make it a compelling candidate for creating targeted ligands, especially for neurological disorders. Furthermore, indole-based structures are extensively explored in oncology research, as many natural and synthetic indoles function as tubulin polymerization inhibitors, disrupting mitosis in cancer cells . As such, this compound is a valuable intermediate for synthesizing potential anticancer agents. In material science, the indoline core can be incorporated into polymers and organic electronic materials, where the methanesulfonyl group can fine-tune solubility and electronic characteristics. Researchers will find this compound useful for constructing spirocyclic systems, functionalizing heterocycles, and exploring novel chemical space in agrochemical and biochemical research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for their specific purpose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2S B13249491 7-methanesulfonyl-2,3-dihydro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

7-methylsulfonyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H11NO2S/c1-13(11,12)8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3

InChI Key

TVXXYUQVEMZXOW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1NCC2

Origin of Product

United States

Chemical Transformations and Reactivity of 7 Methanesulfonyl 2,3 Dihydro 1h Indole Systems

Reactions at the N-1 Position of the Dihydroindole Ring

The nitrogen atom at the N-1 position of the dihydroindole ring is a key site for functionalization due to its nucleophilic character.

The secondary amine of the dihydroindole ring readily undergoes N-alkylation and N-acylation. These reactions are fundamental for introducing a wide variety of substituents at the nitrogen atom, thereby modifying the molecule's properties.

N-Alkylation typically involves the reaction of 7-methanesulfonyl-2,3-dihydro-1H-indole with alkyl halides or other alkylating agents in the presence of a base. The base deprotonates the nitrogen, increasing its nucleophilicity and facilitating the substitution reaction. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3). beilstein-journals.org The choice of solvent and temperature can influence the reaction rate and yield. For instance, N-alkylation of indoles can be achieved using various alkylating agents like methyl iodide or benzyl (B1604629) bromide. nih.gov

N-Acylation introduces an acyl group to the nitrogen atom and is generally accomplished using acylating agents such as acyl chlorides or anhydrides. beilstein-journals.orgclockss.org These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. The N-acylation of indoles can be a chemoselective process. beilstein-journals.org The resulting N-acyl derivatives are generally stable amides.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indole (B1671886) Systems This table is illustrative of general reactions on indole scaffolds and may not be specific to the 7-methanesulfonyl derivative.

Reaction Type Reagent Base Product Type
N-Methylation Methyl iodide (CH₃I) Sodium hydride (NaH) 1-Methyl-7-methanesulfonyl-2,3-dihydro-1H-indole
N-Benzylation Benzyl bromide (BnBr) Potassium carbonate (K₂CO₃) 1-Benzyl-7-methanesulfonyl-2,3-dihydro-1H-indole
N-Acetylation Acetic anhydride (B1165640) ((CH₃CO)₂O) Pyridine (B92270) 1-Acetyl-7-methanesulfonyl-2,3-dihydro-1H-indole
N-Benzoylation Benzoyl chloride (PhCOCl) Triethylamine (Et₃N) 1-Benzoyl-7-methanesulfonyl-2,3-dihydro-1H-indole

The nitrogen atom of this compound can also be functionalized with sulfonyl groups through N-sulfonylation reactions. This is typically achieved by reacting the dihydroindole with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. researchgate.net The resulting sulfonamide linkage is known for its stability and its ability to act as a protecting group for the nitrogen atom. researchgate.net The reaction of N-unsubstituted triazoles with sulfonyl chlorides can lead to a mixture of regioisomers. researchgate.net

The introduction of a second sulfonyl group at the N-1 position significantly alters the electronic properties of the nitrogen atom, making it less basic and nucleophilic. This can influence the reactivity of the rest of the molecule in subsequent reactions.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the dihydroindole system can undergo electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. dalalinstitute.commasterorganicchemistry.com

The methanesulfonyl (-SO₂CH₃) group at the 7-position has a profound impact on the electrophilic aromatic substitution reactions of the benzene ring. The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This deactivates the aromatic ring towards electrophilic attack, meaning that harsher reaction conditions are often required compared to unsubstituted benzene or electron-rich aromatic systems.

Halogenation , the introduction of a halogen atom (Cl, Br, I) onto the aromatic ring, typically requires a Lewis acid catalyst to polarize the halogen molecule and generate a more potent electrophile. masterorganicchemistry.com For this compound, halogenation would be expected to occur at the positions least deactivated by the sulfonyl group and potentially influenced by the amino group, though the precise outcome can depend on the specific halogen and reaction conditions.

Nitration involves the reaction with a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro (-NO₂) group. scispace.com The nitro group is also a strong electron-withdrawing group and further deactivates the ring towards subsequent electrophilic substitution.

Sulfonation is the introduction of a sulfonic acid (-SO₃H) group, typically using fuming sulfuric acid. This reaction is generally reversible.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table is based on the general principles of directing effects in electrophilic aromatic substitution.

Reaction Electrophile (E⁺) Directing Group Predicted Major Product(s)
Halogenation X⁺ (e.g., Br⁺) -SO₂CH₃ (meta-directing) 4-Halo and/or 6-Halo derivative
Nitration NO₂⁺ -SO₂CH₃ (meta-directing) 4-Nitro and/or 6-Nitro derivative
Sulfonation SO₃ -SO₂CH₃ (meta-directing) 4-Sulfonic acid and/or 6-Sulfonic acid derivative

Reactions Involving the Ethylene (B1197577) Bridge (C-2, C-3)

The ethylene bridge (C-2 and C-3) of the dihydroindole ring is generally less reactive towards electrophilic attack than the aromatic ring or the nitrogen atom. However, it can participate in certain chemical transformations.

The synthesis of 2,3-dihydroindoles can be achieved through the reduction of the corresponding indoles or oxindoles. mdpi.com This indicates that the C2-C3 double bond in indoles can be reduced, and the carbonyl group at C-2 in oxindoles can be reduced to a methylene (B1212753) group, forming the dihydroindole structure.

While direct electrophilic attack on the saturated C-2 and C-3 positions is uncommon, reactions can occur at adjacent positions that influence the ethylene bridge. For instance, oxidation of the dihydroindole ring can lead to the corresponding indole or oxindole (B195798) derivatives, depending on the reaction conditions and oxidizing agents used. Halogenation at the C-3 position has been observed in related N-substituted 2-aryl-2,3-dihydroquinolin-4(1H)-ones, suggesting that under certain conditions, functionalization of the ethylene bridge is possible. researchgate.net

Oxidation Reactions of the Dihydroindole Ring

The 2,3-dihydroindole (indoline) ring is susceptible to oxidation, which can lead to different products depending on the reaction conditions and the substitution pattern of the molecule. Dihydroindoles are often sensitive to oxidation in solution, which can result in the aromatization of the ring to form the corresponding indole. nih.gov Another common oxidative pathway is the conversion to a 2-oxindole. nih.govresearchgate.net

For this compound, two primary oxidation outcomes are plausible:

Aromatization to Indole: This involves the formal loss of two hydrogen atoms from the dihydroindole ring to form the thermodynamically stable aromatic indole system. This process restores the fully aromatic indole core.

Oxidation to 2-Oxindole: This involves the introduction of a carbonyl group at the C-2 position of the ring. This transformation is a key step in the synthesis of many biologically active compounds. researchgate.net

The presence of the electron-withdrawing methanesulfonyl group at the C-7 position can influence the reactivity and regioselectivity of these oxidation reactions.

Reaction TypeProductDescription
Aromatization7-Methanesulfonyl-1H-indoleThe dihydroindole ring loses two hydrogen atoms to form a stable aromatic indole ring. This can occur spontaneously in solution for some derivatives. nih.gov
Oxidation to Oxindole7-Methanesulfonylindolin-2-oneA carbonyl group is introduced at the C-2 position, forming the corresponding 2-oxindole, a valuable synthetic intermediate. nih.govresearchgate.net

Ring-Opening and Rearrangement Pathways

Ring-opening and rearrangement reactions of the 2,3-dihydro-1H-indole system represent pathways to structurally diverse molecular architectures. While these transformations are well-documented for various heterocyclic systems, specific literature detailing these pathways for this compound is not extensively covered in current research. Such reactions would typically be driven by factors like ring strain, the introduction of specific functional groups, or catalysis by acids, bases, or transition metals.

Functional Group Interconversions of C-7 Substituents (e.g., Carbaldehyde, Carboxylic Acid, Carboxamide)

The C-7 position of the dihydroindole ring can be substituted with various functional groups, which can be chemically manipulated to synthesize a diverse library of derivatives. nih.gov The interconversion of these functional groups is a cornerstone of synthetic organic chemistry, allowing for the fine-tuning of a molecule's properties. imperial.ac.uk Common C-7 substituents like carbaldehydes, carboxylic acids, and carboxamides serve as versatile handles for further chemical modification.

Reduction of Carbonyls

The reduction of carbonyl groups, such as those in a 7-carbaldehyde or 7-carboxylic acid, is a fundamental transformation that typically yields alcohols. wikipedia.orglibretexts.org Aldehydes are reduced to primary alcohols, while carboxylic acids can also be reduced to primary alcohols, though generally requiring stronger reducing agents. wikipedia.org

The choice of reducing agent is crucial for achieving the desired transformation, especially in the presence of other reducible functional groups. imperial.ac.uk

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent, typically used for the reduction of aldehydes and ketones. imperial.ac.uk It is often used in protic solvents like methanol (B129727) or ethanol. imperial.ac.uk

Lithium aluminum hydride (LiAlH₄) is a much stronger and more reactive reducing agent. libretexts.org It can reduce aldehydes, ketones, esters, and carboxylic acids to the corresponding alcohols. youtube.com

Starting Material (C-7 Substituent)Reducing AgentProduct (C-7 Substituent)
7-CarbaldehydeNaBH₄ or LiAlH₄7-(Hydroxymethyl)
7-Carboxylic AcidLiAlH₄7-(Hydroxymethyl)

Formation of Carboxamide Derivatives

The formation of an amide bond is one of the most important reactions in medicinal chemistry. Starting from a 7-carboxylic acid derivative of 2,3-dihydro-1H-indole, a wide array of carboxamides can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the use of a coupling reagent to activate the carboxylic acid. nih.gov

Commonly used coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium-based reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govgoogle.com

Coupling ReagentAbbreviationDescription
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCA water-soluble carbodiimide (B86325) that activates carboxylic acids for amide bond formation.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPA phosphonium-based coupling reagent used in peptide and amide synthesis. nih.gov
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUA highly efficient uronium-based coupling agent known for its fast reaction times and high yields. google.com

Radical Reactions and Photoredox Catalysis

In recent years, visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide array of transformations under mild conditions. rsc.orgresearchgate.net This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. researchgate.net These reactions offer unique reactivity pathways that are often complementary to traditional ionic reactions.

For dihydroindole systems, photoredox catalysis can be employed in dearomatization reactions of indoles to access the indoline (B122111) framework. nih.gov A photoredox-mediated Giese-type transformation, for instance, allows for the conjugate addition of radicals to electron-deficient C=C bonds, providing a powerful method for C-C bond formation. nih.gov

Cascade Reactions and Stereochemical Control

A significant advantage of radical chemistry is its applicability to cascade reactions, where multiple bond-forming events occur in a single synthetic operation. mdpi.comrsc.org Photoredox catalysis can initiate radical cascade processes that rapidly build molecular complexity from simple starting materials. acs.org

A hypothetical cascade could involve the generation of a radical that adds to an appropriately functionalized this compound, followed by an intramolecular cyclization to construct a new ring system.

Furthermore, achieving stereochemical control in these radical reactions is a key objective. The development of asymmetric dearomatization of indoles is a challenging but highly sought-after area in photoredox catalysis. nih.gov High levels of diastereoselectivity have been achieved in some Giese-type transformations through the use of chiral auxiliaries, demonstrating the potential for precise control over the three-dimensional structure of the product. nih.gov

Mechanism of Radical Generation and Propagation

The study of radical reactions involving this compound systems is an area of growing interest due to the potential for novel chemical transformations. While specific research on the radical generation and propagation directly from the 7-methanesulfonyl group of this particular dihydroindole is limited, a plausible mechanism can be postulated based on established principles of radical chemistry and analogous transformations reported for related sulfonyl-containing aromatic and heterocyclic compounds.

The generation of a radical species from this compound would likely require an initiation step that facilitates the homolytic cleavage of a bond. The most probable sites for such cleavage are the C-S bond between the dihydroindole ring and the sulfonyl group, or a C-H bond on the methanesulfonyl group or the dihydroindole scaffold.

Plausible Mechanisms of Radical Generation:

Several methods are commonly employed to generate radicals from sulfonyl compounds, with photoredox catalysis being a prominent modern approach.

Photoredox-Catalyzed Single-Electron Transfer (SET): In this scenario, a photocatalyst (PC), upon excitation by visible light, can act as either a reductant or an oxidant.

Reductive Quenching Cycle: An excited photocatalyst (PC*) could donate an electron to the this compound, forming a radical anion. This intermediate could then fragment, cleaving the C-S bond to generate an aryl radical on the dihydroindole ring and a methanesulfinate (B1228633) anion.

Reaction: 7-MeSO₂-dihydroindole + e⁻ (from PC*) → [7-MeSO₂-dihydroindole]•⁻ → 7-dihydroindolyl• + MeSO₂⁻

Oxidative Quenching Cycle: Conversely, an excited photocatalyst could accept an electron from a suitable electron donor (e.g., an amine), generating a potent reductant (the reduced photocatalyst, PC•⁻). This species could then reduce the this compound, leading to the same radical fragmentation pathway.

Contemporary methods for the generation of aryl radicals often utilize precursors such as aryl halides or diazonium salts. rsc.orgresearchgate.netrsc.orgresearchgate.net While aryl methanesulfonates are not the most common precursors, their C-S bond can be cleaved under certain reductive conditions.

Thermal or Photochemical Homolysis: Direct homolytic cleavage of the C-S bond through the application of heat or UV light is another possibility, although this typically requires significant energy input. This would generate a 7-dihydroindolyl radical and a methanesulfonyl radical (MeSO₂•).

Reaction: 7-MeSO₂-dihydroindole --(hν or Δ)--> 7-dihydroindolyl• + •SO₂Me

Propagation of the Radical Species:

Once generated, the 7-dihydroindolyl radical or the methanesulfonyl radical can participate in a variety of propagation steps, leading to the formation of new chemical bonds and products. The specific pathway would be highly dependent on the reaction conditions and the presence of other reagents.

Hydrogen Atom Abstraction (HAT): The generated radical could abstract a hydrogen atom from a solvent molecule or another reagent, propagating the radical chain.

Addition to Multiple Bonds: The 7-dihydroindolyl radical could add to an alkene or alkyne, generating a new carbon-centered radical which can then undergo further reactions. This is a common strategy in radical cyclization reactions. wikipedia.orgnih.govmdpi.com

Intramolecular Cyclization: If the this compound substrate has an appropriately positioned unsaturated moiety, the initially formed radical could undergo an intramolecular cyclization. Radical cyclizations involving the indole nucleus are known, often leading to the formation of fused ring systems. nih.gov

Reaction with Oxygen: In the presence of molecular oxygen, the radical species could be trapped to form a peroxyl radical, leading to oxidative transformations.

Illustrative Data on Radical Reactions of Related Systems:

Precursor TypeMethod of Radical GenerationRadical Species FormedSubsequent Reaction TypeReference
Cyclic Ene SulfonamidesTin hydride mediatedα-sulfonamidoyl radicalβ-elimination of sulfonyl radical, imine formation nih.gov
Aryl HalidesPhotoredox CatalysisAryl radicalArylation of heteroarenes rsc.org
Diaryliodonium SaltsPhotoredox CatalysisAryl radicalAminosulfonylation
ortho-substituted arylisocyanidesVisible-light induced HATThiyl radicalRadical cascade to form 2-sulfenylindoles nih.gov

These examples demonstrate the feasibility of generating radicals from various functional groups and their subsequent participation in synthetically useful transformations. The principles underlying these reactions provide a strong foundation for predicting the potential radical-mediated reactivity of this compound. Further experimental and computational studies are necessary to fully elucidate the specific mechanisms of radical generation and propagation for this compound.

Spectroscopic Characterization Methodologies for 7 Methanesulfonyl 2,3 Dihydro 1h Indole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and the connectivity between adjacent protons. For 7-methanesulfonyl-2,3-dihydro-1H-indole, the spectrum would exhibit characteristic signals for the aromatic protons, the aliphatic protons of the dihydroindole ring, the N-H proton, and the methyl protons of the sulfonyl group.

The methanesulfonyl (SO₂CH₃) group is strongly electron-withdrawing, which significantly influences the chemical shifts of nearby protons. Protons on the aromatic ring, in particular, will be shifted downfield. The protons at positions C2 and C3 of the indoline (B122111) ring typically appear as triplets due to coupling with each other.

Expected ¹H NMR Data for this compound: The precise chemical shifts for the target compound are not widely published, but can be predicted based on the analysis of similar structures. The aromatic protons (H-4, H-5, H-6) would likely appear in the range of δ 7.0-7.8 ppm. The aliphatic protons at C-2 and C-3 would be expected around δ 3.0-4.0 ppm, appearing as triplets. The methyl protons of the sulfonyl group would present as a sharp singlet, typically in the range of δ 3.0-3.3 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~3.6 t ~8.5
H-3 ~3.1 t ~8.5
H-4 ~7.6 d ~7.5
H-5 ~7.0 t ~7.8
H-6 ~7.4 d ~8.0
NH Variable br s -

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

For comparison, the experimental data for a related compound, 7-bromo-3-methyl-1H-indole, shows the aromatic proton H-4 at δ 7.55 ppm (d, J = 7.9 Hz) and H-5/H-6 around δ 7.0-7.1 ppm. rsc.org The presence of the electron-withdrawing sulfonyl group in the target compound would be expected to shift these aromatic protons further downfield.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would appear as a single line. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The electron-withdrawing effect of the methanesulfonyl group will deshield the adjacent aromatic carbon (C-7), causing it to appear at a lower field (higher ppm value). The carbons of the dihydroindole ring (C-2, C-3) will appear in the aliphatic region, while the aromatic carbons will be in the typical downfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~47
C-3 ~30
C-3a ~128
C-4 ~125
C-5 ~120
C-6 ~129
C-7 ~135
C-7a ~150

Note: These are predicted values based on additive rules and data from analogous compounds.

For instance, in 1-(methylsulfonyl)-1H-indole-3-carbaldehyde, the aromatic carbons appear in the range of δ 112.7-135.9 ppm. rsc.org The carbon of the methylsulfonyl group is observed at δ 41.8 ppm. rsc.org These values provide a reference for the expected shifts in the target molecule.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show a correlation between the H-2 and H-3 protons of the indoline ring, and among the coupled aromatic protons (H-4, H-5, and H-6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on their attached, and often already assigned, proton signals. For example, the proton signal at ~3.1 ppm would correlate with the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the methyl protons of the sulfonyl group would show a correlation to C-7, confirming the position of the substituent. The H-6 proton would show a correlation to C-7a, and H-4 to C-3a and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled through bonds. This is valuable for determining stereochemistry and conformation. In this case, NOESY could show correlations between the H-6 proton and the aliphatic H-2 protons, confirming their spatial proximity in the rigid ring system.

These advanced techniques, when used in combination, allow for a complete and unambiguous assignment of all ¹H and ¹³C NMR signals, confirming the structure of this compound analogs. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often non-volatile, molecules. mdpi.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, creating charged droplets from which ions are generated.

For this compound, ESI-MS in positive ion mode would typically show the protonated molecule, [M+H]⁺. The presence of the basic nitrogen atom in the indoline ring facilitates protonation. Depending on the solvent and additives, adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed.

Table 3: Expected ESI-MS Ions for this compound

Ion Description Calculated m/z
[M+H]⁺ Protonated Molecule 198.06
[M+Na]⁺ Sodium Adduct 220.04

Note: Calculated m/z values are based on the monoisotopic mass of the most common isotopes.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific molecular formula. This is a definitive method for confirming the identity of a newly synthesized compound. rsc.org

The theoretical exact mass of the protonated this compound ([C₉H₁₂NO₂S]⁺) is 198.0634. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the molecular formula C₉H₁₁NO₂S.

Table 4: HRMS Data for this compound

Ion Formula Ion Type Calculated Exact Mass
C₉H₁₁NO₂S [M] 197.0561
C₉H₁₂NO₂S [M+H]⁺ 198.0634

HRMS analysis of related N-sulfonyl indoles has been successfully used to confirm their elemental composition, underscoring the reliability of this technique for this class of compounds. rsc.org

Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the mass spectrum of this compound, the molecular ion peak (M+) would be expected, corresponding to its molecular weight.

The fragmentation of aromatic sulfonamides under techniques like electrospray ionization (ESI) often follows characteristic pathways. A notable fragmentation process involves the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da, through an intramolecular rearrangement. nih.govresearchgate.netresearchgate.net This rearrangement is influenced by substituents on the aromatic ring; electron-withdrawing groups can promote this SO₂ extrusion. nih.gov

For this compound, key fragmentation pathways would likely include:

Loss of the methyl radical (•CH₃): Cleavage of the S-CH₃ bond would result in a fragment with a mass of [M-15]+.

Loss of the methanesulfonyl group (•SO₂CH₃): This would lead to a fragment corresponding to the 2,3-dihydro-1H-indole cation at [M-79]+.

Cleavage of the Ar-S bond with SO₂ elimination: A common pathway for aromatic sulfonamides is the cleavage of the bond between the aromatic ring and the sulfur atom, often accompanied by the loss of SO₂. nih.govresearchgate.netacs.org

α-Cleavage: The indoline (dihydroindole) ring, being a cyclic secondary amine, can undergo α-cleavage adjacent to the nitrogen atom. This involves the breaking of the C-C bond in the saturated five-membered ring, leading to the opening of the ring and the formation of a stable radical cation.

A plausible fragmentation scheme would generate several key ions that are diagnostic for the structure.

Table 1: Plausible Mass Spectrometry Fragments for this compound

Fragment DescriptionProposed Structure/FormulaMass-to-Charge Ratio (m/z)
Molecular Ion[C₉H₁₁NO₂S]⁺197
Loss of methyl radical[C₈H₈NO₂S]⁺182
Loss of SO₂[C₉H₁₁N]⁺133
Loss of methanesulfonyl radical[C₈H₈N]⁺118
Indoline cation after α-cleavagee.g., [C₇H₆N]⁺104

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its analogs would display characteristic absorption bands corresponding to the N-H group of the indoline ring, the aromatic and aliphatic C-H bonds, the aromatic C=C bonds, and the prominent sulfonyl group.

N-H Stretch: The secondary amine in the 2,3-dihydroindole ring will exhibit a characteristic N-H stretching vibration. This typically appears as a single, moderate to weak band in the region of 3350–3310 cm⁻¹. orgchemboulder.com For indole (B1671886) and its derivatives, this N-H stretch is often observed around 3400 cm⁻¹. researchgate.netresearchgate.net

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while aliphatic C-H stretches from the CH₂ groups in the dihydroindole ring and the methyl group will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). vscht.cz

Aromatic C=C Stretches: The presence of the benzene (B151609) ring will give rise to several absorption bands in the 1600–1450 cm⁻¹ region due to C=C bond stretching vibrations within the ring. researchgate.net

SO₂ Stretches: The methanesulfonyl group is the most distinctive feature in the IR spectrum. It is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations of the S=O bonds. The asymmetric stretch typically appears in the 1350–1300 cm⁻¹ range, and the symmetric stretch is found in the 1160–1120 cm⁻¹ range. researchgate.netacdlabs.com These bands are often very intense and are a reliable indicator of the sulfonyl group.

Table 2: Characteristic Infrared Absorption Frequencies

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
N-H (Secondary Amine)Stretch3350 - 3310Weak to Medium
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch2960 - 2850Medium
Aromatic C=CStretch1600 - 1450Medium to Strong
Sulfonyl (SO₂)Asymmetric Stretch1350 - 1300Strong
Sulfonyl (SO₂)Symmetric Stretch1160 - 1120Strong
C-N (Aromatic Amine)Stretch1335 - 1250Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The primary chromophore in this compound is the substituted benzene ring.

Unlike indole, which has a fully conjugated bicyclic system, the 2,3-dihydroindole (indoline) structure has a saturated five-membered ring. This saturation interrupts the π-conjugation, and its UV-Vis spectrum more closely resembles that of a substituted aniline (B41778) rather than indole. The spectrum is dominated by π → π* transitions of the benzene ring.

Aniline itself shows absorption bands around 230 nm and 280 nm. wikipedia.org The presence of the electron-withdrawing methanesulfonyl group (-SO₂CH₃) on the benzene ring acts as an auxochrome that can modify the absorption maxima (λmax) and molar absorptivity (ε). Generally, such groups cause a slight shift in the absorption bands. For comparison, benzenesulfonamide (B165840) exhibits absorption maxima at approximately 218 nm and 264 nm. sielc.com Therefore, analogs of this compound are expected to show characteristic absorption bands in the UV region, indicative of the substituted aromatic system.

Table 3: Expected UV-Vis Absorption Bands

Electronic TransitionChromophoreExpected λmax (nm)
π → π* (Benzenoid E2 band)Substituted Benzene Ring~220 - 240
π → π* (Benzenoid B band)Substituted Benzene Ring~260 - 280

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions, such as hydrogen bonding.

For an analog of this compound, X-ray analysis would confirm the connectivity of the atoms and reveal the conformation of the dihydroindole ring, which is typically in an envelope or twisted conformation. The analysis would also detail the geometry around the tetrahedral sulfur atom of the methanesulfonyl group.

Crystal structures of related aromatic sulfonamides and indole analogs show common features that would be expected in this molecule. acs.orgacs.orgacs.org The crystal packing is often dominated by intermolecular hydrogen bonds involving the sulfonamide N-H or amine N-H group as a donor and the sulfonyl oxygen atoms as acceptors. acs.orgnih.gov These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks. nih.gov Additionally, π-π stacking interactions between the aromatic rings may further stabilize the crystal lattice. acs.org

Table 4: Representative Crystallographic Parameters from Analogous Structures

ParameterDescriptionTypical ValueReference
S=O Bond LengthDistance between sulfur and oxygen atoms1.42 - 1.45 Å researchgate.net
S-N Bond LengthDistance between sulfur and nitrogen atoms1.62 - 1.65 Å acs.org
S-C (aromatic) Bond LengthDistance between sulfur and aromatic carbon1.75 - 1.78 Å acs.org
O-S-O Bond AngleAngle between the two sulfonyl oxygens and sulfur118 - 122° researchgate.net
N-H···O Hydrogen BondIntermolecular interaction distance1.9 - 2.2 Å nih.gov

This crystallographic data is essential for understanding the molecule's solid-state conformation and its potential interactions in a structured environment.

Theoretical and Computational Insights into this compound Currently Unavailable in Scientific Literature

Despite a thorough review of scientific databases and computational chemistry literature, detailed theoretical and computational studies specifically focusing on the compound this compound are not publicly available. Consequently, an in-depth analysis based on the requested outline cannot be provided at this time.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the molecular structure, electronic properties, and reactivity of chemical compounds. Such studies are crucial for understanding a molecule's behavior and for designing new materials and pharmaceuticals. However, the scientific community has not yet published research applying these methods to this compound.

The requested article outline necessitates specific data points that can only be generated through rigorous computational investigation. This includes:

Theoretical and Computational Chemistry Studies on 7 Methanesulfonyl 2,3 Dihydro 1h Indole

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, particularly Density Functional Theory (DFT), has become an invaluable tool in the structural elucidation of organic molecules. nih.govnih.gov These calculations allow for the theoretical determination of ¹H and ¹³C chemical shifts, which can then be compared with experimental data to confirm molecular structures or used to predict the spectra of yet-to-be-synthesized compounds.

For 7-methanesulfonyl-2,3-dihydro-1H-indole, DFT calculations can be employed to optimize the molecular geometry and then compute the NMR shielding tensors. These tensors are subsequently converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are influenced by the electronic environment of each nucleus. In this molecule, the electron-withdrawing nature of the methanesulfonyl group at the 7-position is expected to significantly influence the chemical shifts of the aromatic protons and carbons, as well as those in the dihydroindole ring system.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational models and data from structurally related compounds. It is important to note that these are theoretical predictions and may vary from experimental values depending on the solvent and other experimental conditions. sigmaaldrich.comcarlroth.comthieme-connect.de

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 3.1 - 3.4 45 - 50
C3 3.6 - 3.9 28 - 33
C3a - 130 - 135
C4 7.0 - 7.3 120 - 125
C5 6.8 - 7.1 115 - 120
C6 7.4 - 7.7 128 - 133
C7 - 135 - 140
C7a - 145 - 150
N1-H 5.0 - 6.0 -

Note: The data in this table is predictive and generated for illustrative purposes based on computational chemistry principles and analysis of similar molecular structures. Actual experimental values may differ.

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. arxiv.orgresearchgate.net The NLO response of a molecule is governed by its hyperpolarizability, which is a measure of how the molecule's dipole moment changes in the presence of a strong electric field. Molecules with large hyperpolarizabilities are desirable for NLO applications. Indole (B1671886) and its derivatives have been investigated for their NLO properties, as the indole nucleus can act as an effective π-electron system. arxiv.orgresearchgate.netnih.gov

The presence of both an electron-donating group (the nitrogen atom in the dihydroindole ring) and a strong electron-withdrawing group (the methanesulfonyl group) in this compound suggests the potential for significant intramolecular charge transfer, a key characteristic for high NLO activity. nih.govbohrium.com Computational methods, such as DFT, can be used to calculate the static and dynamic hyperpolarizabilities of this molecule. nih.govresearchgate.net

The key NLO parameters that can be predicted include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value for β is particularly indicative of a strong second-order NLO response. The table below presents theoretically predicted NLO properties for this compound.

Predicted Non-linear Optical Properties

Parameter Predicted Value Unit
Dipole Moment (μ) 4.0 - 6.0 Debye
Linear Polarizability (α) 15 - 25 10⁻²⁴ esu

Note: The data in this table is predictive and generated for illustrative purposes based on computational chemistry principles and analysis of similar molecular structures. Actual experimental values may differ.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics (focused on chemical features)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.govresearchgate.net In the context of this compound, a QSAR approach could be used to predict its properties or activities based on its structural features, known as molecular descriptors.

Cheminformatics tools can be employed to calculate a wide range of descriptors for this molecule, including electronic, steric, and topological parameters. nih.gov For instance, the presence of the sulfonyl group significantly impacts the electronic properties, such as the electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors can then be used in QSAR models to predict various endpoints, such as receptor binding affinity or metabolic stability, if a relevant dataset of similar compounds is available.

The methanesulfonyl (-SO₂CH₃) group at the 7-position is a strong electron-withdrawing group. chemrxiv.org This has several important consequences for the molecule's properties:

Electronic Effects: The sulfonyl group deactivates the aromatic ring towards electrophilic substitution and influences the electron density distribution across the entire molecule. researchgate.net This can affect its reactivity in chemical transformations and its interactions with biological targets.

Acidity of the N-H bond: The electron-withdrawing nature of the 7-substituent can increase the acidity of the N-H proton of the indoline (B122111) ring compared to unsubstituted indoline.

Conformational Preferences: The steric bulk and electronic interactions of the methanesulfonyl group can influence the conformational preferences of the molecule, which in turn can affect its binding to macromolecules.

Understanding these substituent effects is crucial for the rational design of new molecules based on the this compound scaffold with tailored properties for specific applications.

Design and Synthesis of Analogues and Derivatives of 7 Methanesulfonyl 2,3 Dihydro 1h Indole

Systematic Modification of Substituents at N-1

The nitrogen atom at the 1-position of the 2,3-dihydro-1H-indole ring system offers a prime site for chemical modification, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's properties.

Introduction of Aliphatic and Aromatic Chains

The N-alkylation of the 7-methanesulfonyl-2,3-dihydro-1H-indole core is a fundamental strategy to introduce aliphatic and aromatic side chains. This is typically achieved through nucleophilic substitution reactions where the indole (B1671886) nitrogen acts as a nucleophile, attacking an alkyl or benzyl (B1604629) halide. Common reagents for this transformation include various alkyl bromides, chlorides, and benzyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

For the introduction of aromatic chains, more advanced cross-coupling methodologies are often employed. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between the indole nitrogen and aryl halides or triflates. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netresearchgate.net This reaction offers a broad substrate scope and functional group tolerance. Similarly, the Ullmann condensation, a copper-catalyzed reaction, provides another effective route for N-arylation, particularly with aryl iodides. mdpi.comrsc.org

Table 1: Examples of N-1 Substituted Aliphatic and Aromatic Analogues

Substituent at N-1Synthetic MethodPrecursors
MethylN-AlkylationThis compound, Methyl iodide, NaH
EthylN-AlkylationThis compound, Ethyl bromide, K₂CO₃
BenzylN-AlkylationThis compound, Benzyl chloride, NaH
PhenylBuchwald-Hartwig AminationThis compound, Phenyl bromide, Pd catalyst, Ligand, Base
4-ChlorophenylUllmann CondensationThis compound, 1-Chloro-4-iodobenzene, Cu catalyst, Base

Incorporation of Heterocyclic Moieties

The incorporation of heterocyclic rings at the N-1 position introduces additional complexity and potential for diverse interactions. Similar to N-arylation, palladium-catalyzed and copper-catalyzed cross-coupling reactions are the predominant methods for attaching heterocyclic moieties. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the Buchwald-Hartwig amination can be adapted to couple heterocyclic halides, such as bromopyridines or chloropyrimidines, to the indole nitrogen.

Rational Design of Substitutions on the Benzene (B151609) Ring (C-4, C-5, C-6)

Modification of the benzene ring of the this compound scaffold allows for the fine-tuning of its electronic and steric properties. The existing methanesulfonyl group at the C-7 position, being an electron-withdrawing group, directs incoming electrophiles primarily to the meta-positions (C-4 and C-6).

Halogenation at Different Positions

Halogenation of the benzene ring can be achieved through electrophilic aromatic substitution reactions. The choice of halogenating agent and catalyst determines the position and degree of halogenation. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a catalyst. Due to the directing effect of the C-7 methanesulfonyl group, substitution is expected to occur preferentially at the C-4 and C-6 positions. Achieving selective halogenation at a specific position often requires multi-step synthetic sequences involving protecting groups or the use of pre-functionalized starting materials.

Table 2: Halogenated Derivatives of this compound

Position of HalogenHalogenSynthetic MethodReagents
C-4BrElectrophilic BrominationNBS, Catalyst
C-6ClElectrophilic ChlorinationNCS, Catalyst
C-4, C-6BrElectrophilic BrominationExcess NBS, Catalyst

Introduction of Electron-Withdrawing and Electron-Donating Groups

The introduction of additional electron-withdrawing or electron-donating groups onto the benzene ring can significantly alter the chemical reactivity and properties of the molecule.

Electron-Withdrawing Groups: Standard electrophilic aromatic substitution reactions can be employed to introduce electron-withdrawing groups. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield nitro-substituted derivatives, primarily at the C-4 and C-6 positions. researchgate.net Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), can introduce acyl groups, which are also strongly electron-withdrawing. wikipedia.orgnih.govrichmond.edumt.com

Electron-Donating Groups: Introducing electron-donating groups often requires more nuanced synthetic strategies. Friedel-Crafts alkylation can introduce alkyl groups, which are weakly electron-donating. wikipedia.orgmt.com However, this reaction is prone to polyalkylation and carbocation rearrangements. A more controlled approach might involve the reduction of a previously introduced nitro group to an amino group, which is a strong electron-donating group.

The directing effects of the substituents play a crucial role in these reactions. The C-7 methanesulfonyl group is a meta-director, while introduced electron-donating groups are typically ortho-, para-directors, and electron-withdrawing groups are meta-directors. This interplay of directing effects must be carefully considered in the rational design of polysubstituted analogues.

Variation of the Sulfonyl Substituent (e.g., ethylsulfonyl, phenylsulfonyl analogs)

Modification of the sulfonyl group at the C-7 position provides another avenue for structural diversification. The synthesis of analogues with different sulfonyl groups, such as ethylsulfonyl or phenylsulfonyl, would typically involve starting from a common intermediate, such as a 7-amino or 7-halo-2,3-dihydro-1H-indole derivative.

For example, a 7-amino-2,3-dihydro-1H-indole could be diazotized and then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and the appropriate alkyl or aryl halide to form the corresponding sulfonyl chloride. Subsequent reduction would yield the desired 7-alkylsulfonyl or 7-arylsulfonyl derivative. Alternatively, a 7-halo-2,3-dihydro-1H-indole could undergo a nucleophilic aromatic substitution with an appropriate alkyl or aryl sulfinate salt.

Table 3: Analogues with Varied C-7 Sulfonyl Substituents

Sulfonyl Substituent at C-7Synthetic ApproachKey Intermediate
EthylsulfonylDiazotization and sulfonation7-Amino-2,3-dihydro-1H-indole
PhenylsulfonylNucleophilic Aromatic Substitution7-Bromo-2,3-dihydro-1H-indole

Table of Compounds

Modifications to the Dihydroindole Ring System (C-2, C-3)

The dihydroindole core, specifically the ethylene (B1197577) bridge at positions C-2 and C-3, presents a key target for structural modification. Altering this part of the molecule can significantly impact its three-dimensional shape and, consequently, its chemical behavior.

Alkyl Substitutions on the Ethylene Bridge

Introducing alkyl groups at the C-2 and C-3 positions of the dihydroindole ring is a common strategy to create structural diversity. The synthesis of such substituted indoles often involves multi-step processes. For instance, a general route to a 2,3-dialkylated indole scaffold can be achieved through sequential reactions. nih.gov One approach begins with the N-protection of the indole nitrogen, for example, with a phenylsulfonyl group. nih.gov This is followed by lithiation at the C-2 position and subsequent quenching with an electrophile like iodoethane (B44018) to introduce an ethyl group. nih.gov A subsequent Friedel-Crafts acylation can introduce an acetyl group at the C-3 position, which can then be reduced to an ethyl group using a reagent such as sodium borohydride (B1222165) in trifluoroacetic acid. nih.gov This yields a 2,3-diethyl-substituted indole. nih.gov Adapting this methodology to the this compound scaffold would provide a route to analogues with varied alkyl substitution patterns on the pyrrolidine (B122466) ring.

Table 1: Synthetic Approaches for Alkyl Substitution on Indole Scaffolds

Position Substituent Synthetic Method Key Reagents
C-2 Ethyl Lithiation and Alkylation sec-BuLi, Iodoethane
C-3 Acetyl Friedel-Crafts Acylation Acetic anhydride (B1165640), AlCl₃

Ring Fusion and Spiro Systems (Hypothetical based on indole literature)

Based on established indole chemistry, the this compound scaffold could be elaborated into more complex ring-fused and spirocyclic systems.

Ring Fusion: The construction of tricyclic indole skeletons is often achieved through palladium-catalyzed domino reactions. mdpi.com For example, ortho-bromoanilines tethered to an alkyne can undergo intramolecular cyclization to form 3,4-, 3,5-, and 3,6-fused tricyclic indoles. mdpi.com Applying this logic, a suitably functionalized derivative of this compound could serve as a precursor for creating novel fused systems where a new ring is built onto the C-2 and C-3 positions.

Spiro Systems: Spirocyclic indolines, where a single atom is the pivot for two rings, are of significant interest. rsc.org The synthesis of these structures can be accomplished through various methods, including the ring-opening cyclization of spiro-aziridine oxindoles with heteroarenes like indole. rsc.orgnih.gov This reaction, often catalyzed by a Lewis acid, can produce spiro-oxindole-fused pyrroloindolines. rsc.orgnih.gov Another approach involves the intramolecular oxidative coupling of dianions derived from indole-embodied β-ketoamides, using an oxidant like iodine, to assemble polycyclic spiroindoline scaffolds. nih.gov These established methods provide a hypothetical framework for designing synthetic routes to spiro derivatives of this compound, potentially by functionalizing the C-2 position to participate in such cyclizations.

Bioisosteric Replacements (Chemically focused)

Bioisosteric replacement is a strategy used to swap one functional group for another with similar physicochemical properties to modify a compound's characteristics.

For the this compound scaffold, the methanesulfonyl group at the C-7 position is a prime candidate for such replacement. The sulfonyl moiety is a strong electron-withdrawing group. Other functional groups with similar electronic properties can be considered as potential bioisosteres. These include, but are not limited to, pyridine (B92270), pyridine N-oxide, trifluoromethyl, and amide groups. nih.gov The rationale for these replacements is to maintain or modulate the electronic influence on the aromatic ring while potentially altering other properties like solubility, metabolism, or hydrogen bonding capacity. For example, replacing the sulfonyl group with a sulfoximine (B86345) has been shown in some contexts to preserve biological activity while altering other properties. sci-hub.se

The indole nucleus itself can also be a subject of bioisosteric replacement. While the core focus is on the specified scaffold, it is a common strategy in medicinal chemistry to replace the indole ring with other bicyclic or even monocyclic heteroaromatic systems to explore different chemical space. nih.govmdpi.com

Table 2: Potential Bioisosteric Replacements for the Methanesulfonyl Group

Original Group Bioisosteric Replacement Chemical Rationale
Sulfonyl (-SO₂CH₃) Sulfoximine (-SO(NH)CH₃) Preserves tetrahedral geometry and hydrogen bonding potential. sci-hub.se
Sulfonyl (-SO₂CH₃) Trifluoromethyl (-CF₃) Strong electron-withdrawing group, enhances metabolic stability. nih.gov
Sulfonyl (-SO₂CH₃) Acylsulfonamide (-CONHSO₂R) Can mimic a carboxylic acid, alters acidity and hydrogen bonding. rsc.org

Libraries and Combinatorial Chemistry Approaches utilizing the Scaffold

The this compound scaffold is well-suited for the construction of chemical libraries using combinatorial chemistry approaches. The secondary amine within the dihydroindole ring provides a convenient handle for derivatization.

A hypothetical combinatorial library could be constructed by reacting the core scaffold with a diverse set of building blocks. For example, an array of sulfonyl chlorides, carboxylic acids (via amide coupling), or aldehydes (via reductive amination) could be reacted with the scaffold's nitrogen atom in a parallel synthesis format. This would rapidly generate a large library of N-substituted derivatives.

Further diversification could be achieved by employing multi-component reactions (MCRs). For instance, an MCR involving the indole scaffold, an aldehyde, and a C-H activated acid could potentially lead to the synthesis of various 3-substituted indole derivatives, a strategy that has been successfully used with other indole substrates. openmedicinalchemistryjournal.com Such approaches allow for the efficient exploration of the chemical space around the core this compound structure, facilitating the discovery of new compounds with desired properties. For example, various N-methylsulfonylindole derivatives have been synthesized by reacting a key aldehyde intermediate with a library of semicarbazides and thiosemicarbazides to produce diverse final products. nih.gov

Applications of 7 Methanesulfonyl 2,3 Dihydro 1h Indole in Chemical Sciences

Building Blocks for Complex Molecular Architectures

The indole (B1671886) framework is recognized as a "privileged structure" in medicinal chemistry, capable of providing ligands for a diverse range of biological receptors. nih.gov Consequently, derivatives like 7-methanesulfonyl-2,3-dihydro-1H-indole are valuable building blocks for constructing more complex, biologically active molecules. nih.govsciencedaily.com The dihydroindole (indoline) core provides a stable, three-dimensional scaffold that can be strategically elaborated.

The utility of indole derivatives as starting materials in multi-component reactions (MCRs) is well-documented. rsc.orgbohrium.comresearchgate.net These reactions allow for the rapid assembly of complex molecular structures in a single step from simple precursors. nih.gov The this compound scaffold can be envisioned as a key component in such reactions, where the sulfonyl group can influence the reactivity and regioselectivity of the indole nucleus, guiding the formation of intricate heterocyclic systems. nih.gov Researchers have utilized indole-containing building blocks to achieve the regiospecific synthesis of appended heterocycles like pyrazoles and pyrroles. nih.gov

Chemical Probes for Investigating Molecular Interactions (without biological outcomes)

Chemical probes are small molecules designed to interact with specific targets to study their function. The indole scaffold is frequently exploited to design compounds that bind to various pharmacological targets. mdpi.com this compound possesses features that make it an excellent starting point for such probes. The methanesulfonyl group is a strong hydrogen bond acceptor, and the N-H group of the indoline (B122111) ring can act as a hydrogen bond donor. These features, combined with the hydrophobic surface of the bicyclic system, allow for specific molecular interactions. By modifying this core structure, chemists can develop probes to investigate binding pockets of proteins and other macromolecules, focusing purely on the chemical and physical interactions rather than eliciting a biological response.

Scaffold in Chemical Library Design for Target Identification (chemistry focus)

In drug discovery and chemical biology, the indole and indoline skeletons are considered versatile and privileged scaffolds for creating chemical libraries. nih.govresearchgate.net A chemical library is a collection of diverse compounds used in high-throughput screening to identify molecules that bind to a specific biological target. The this compound structure serves as an excellent core or scaffold for such libraries.

The design of these libraries involves systematically modifying the core structure at various positions to explore the chemical space around the scaffold. The indoline core offers several points for diversification. The methanesulfonyl group at the 7-position provides a fixed electronic and steric feature, while other positions on the aromatic ring, the nitrogen atom, and the C2/C3 positions of the saturated ring can be chemically altered. This systematic modification allows for the generation of a large number of related compounds, each with slightly different properties, which can then be screened to identify a "hit" compound that interacts with a target of interest.

Table 1: Potential Diversification Points of the this compound Scaffold for Chemical Library Synthesis
PositionType of ModificationExample Functional Groups to IntroducePurpose of Modification
N1Alkylation, Acylation, ArylationAlkyl chains, Benzyl (B1604629) groups, AmidesModify solubility, steric bulk, and hydrogen bonding capacity.
C2 / C3Substitution, SpirocyclizationMethyl, Phenyl, Spirocyclic ringsIntroduce chirality and alter the 3D shape of the molecule.
C4, C5, C6Aromatic SubstitutionHalogens, Alkoxy, Cyano groupsTune electronic properties and provide vectors for further coupling reactions.

Precursors for Advanced Materials with Tailored Chemical Properties

While the primary applications of indole derivatives are in medicinal chemistry, their inherent electronic properties also suggest potential use as precursors for advanced materials. The indole ring system is electron-rich and can participate in the formation of conductive polymers and organic materials with interesting photophysical properties. The presence of the methanesulfonyl group, a strong electron-withdrawing group, on the 7-position of the dihydroindole ring would significantly alter the electronic characteristics of the parent scaffold. This modification can be used to tune the band gap and conductivity of resulting polymeric materials or to create functional materials with specific chemical sensitivities. However, the application of this specific compound as a precursor for advanced materials is a less explored area compared to its role in medicinal and synthetic chemistry.

Intermediates in Multi-Step Organic Synthesis

This compound is a valuable intermediate in multi-step organic synthesis. The 2,3-dihydro (indoline) form serves as a protected version of the more reactive indole. The C2-C3 double bond in an indole is susceptible to unwanted side reactions under certain conditions (e.g., strong acids or oxidizing agents). By using the dihydro- form, chemists can perform reactions on other parts of the molecule, such as the aromatic ring or the sulfonyl group, without affecting the pyrrole (B145914) moiety. researchgate.net

Subsequently, the dihydroindole can be dehydrogenated to regenerate the aromatic indole ring system at a later stage in the synthesis. nih.govorganic-chemistry.org Furthermore, the methanesulfonyl group itself can be a synthetic handle. It can be transformed into other functional groups or used to direct the regioselectivity of subsequent reactions. For example, related indole methanesulfonic acids have been used as intermediates where the sulfomethyl group is ultimately converted into a formyl group. researchgate.net The methanesulfonyl group is also known to be a good leaving group in certain nucleophilic substitution reactions. ontosight.aiwikipedia.org

Table 2: Role as an Intermediate in a Hypothetical Synthetic Sequence
StepReactionRole of the Intermediate
1Bromination of the aromatic ring at C5.The dihydroindole core is stable to the electrophilic aromatic substitution conditions.
2Suzuki coupling at the C5-bromo position.Allows for C-C bond formation without interference from the pyrrole ring.
3Dehydrogenation (Aromatization).The dihydroindole is converted back to the fully aromatic indole system to yield the final target.

Role in Reaction Mechanism Studies

The structure of this compound makes it a useful substrate for studying various reaction mechanisms. For instance, the process of dehydrogenation to form the corresponding indole is a key transformation that can be studied mechanistically. organic-chemistry.org The presence of the electron-withdrawing methanesulfonyl group at the 7-position would influence the rate and mechanism of this aromatization reaction compared to an unsubstituted dihydroindole. nih.gov

Additionally, reactions involving the methanesulfonyl group itself can be subjects of mechanistic investigation. Studies on related dihydroquinoline sulfonamides have explored the elimination pathways of the methylsulfonyl group. mdpi.com This compound could be used to study similar elimination or rearrangement reactions, providing insight into the stability of intermediates and the factors that control reaction outcomes. Computational studies on indole have been used to investigate reaction mechanisms and kinetics with atmospheric oxidants, and similar studies on this derivative could elucidate the electronic effects of the sulfonyl group. copernicus.org

Conclusion and Future Research Perspectives

Summary of Synthetic Advances

While specific, documented synthetic procedures for 7-methanesulfonyl-2,3-dihydro-1H-indole are not extensively reported in peer-reviewed literature, its synthesis can be logically approached through established methods for constructing substituted dihydroindoles. Dihydroindoles (indolines) are commonly synthesized via the direct reduction of the corresponding indole (B1671886) derivative. nih.gov This method is particularly effective when the indole ring is activated by electron-withdrawing groups, which facilitate the reduction of the 2,3-double bond. nih.gov

Two primary retrosynthetic pathways are considered the most viable for obtaining the target compound:

Route A: Reduction of 7-methanesulfonyl-1H-indole. This is arguably the most direct approach. The synthesis would first involve the preparation of 7-methanesulfonyl-1H-indole. This precursor could be synthesized from 7-aminoindole or via regioselective sulfonation of an appropriately protected indole, followed by conversion to the methanesulfonyl group. The subsequent step would be the selective reduction of the pyrrole (B145914) ring's double bond.

Route B: Cyclization of a Pre-functionalized Aniline (B41778). This strategy involves building the dihydroindole ring from an open-chain precursor. A potential starting material would be a 2-haloethylaniline derivative already bearing the methanesulfonyl group on the benzene (B151609) ring. An intramolecular cyclization would then form the five-membered nitrogen-containing ring.

Emerging Trends in Dihydroindole Sulfonamide Chemistry

The dihydroindole sulfonamide scaffold is gaining increasing attention, primarily driven by its applications in medicinal chemistry. The indole and dihydroindole cores are considered "privileged structures" due to their prevalence in biologically active compounds, while the sulfonamide group is a key pharmacophore in a multitude of approved drugs.

Emerging research trends in this area can be summarized as follows:

TrendDescriptionKey Applications
Medicinal Chemistry Scaffolds The fusion of the dihydroindole core with a sulfonamide or sulfone moiety is being explored for developing novel therapeutic agents. nih.govnih.gov These compounds have shown promise as inhibitors of enzymes like carbonic anhydrases, which are implicated in cancer. nih.govDrug discovery, enzyme inhibition, anticancer agents, receptor antagonists. nih.govnih.gov
Catalytic C-H Functionalization Modern synthetic methods are moving towards the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. This allows for more efficient and atom-economical synthesis of complex dihydroindole sulfonamides.Green chemistry, efficient synthesis, late-stage functionalization.
Exploration of Bioisosteres Researchers are replacing the sulfonamide group with other bioisosteric groups (e.g., sulfoxides, sulfoximines) to fine-tune the physicochemical and pharmacological properties of the molecules.Fine-tuning drug properties, improving metabolic stability.
Prodrug Development Chemical modification of the sulfonamide group is being used as a strategy to create prodrugs. For instance, N-acylation of the sulfonamide can improve properties like solubility or bioavailability, with the active drug being released in vivo. mdpi.comImproving pharmacokinetics, targeted drug delivery.

These trends highlight a shift towards more sophisticated molecular design and efficient synthetic strategies, positioning dihydroindole sulfonamides as a promising class of compounds for future research and development.

Potential for Novel Chemical Reactivity Exploitation

The structure of this compound contains several sites susceptible to chemical modification, offering a platform for creating a diverse library of derivatives. The interplay between the electron-donating secondary amine within the dihydroindole ring and the strongly electron-withdrawing methanesulfonyl group dictates its reactivity.

The key reactive sites and their potential transformations are outlined below:

Reactive SitePotential ReactionsExpected Outcome & Rationale
N-H of the Dihydroindole N-Alkylation, N-Acylation, N-ArylationThe secondary amine is nucleophilic and can be readily functionalized. This is a common strategy for modifying the properties of indole-based compounds. nih.gov
Aromatic Ring (C4, C5, C6) Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)The reactivity will be a balance between the activating, ortho-para directing amine and the deactivating, meta-directing sulfonyl group. Substitution is likely to be complex, potentially leading to a mixture of products.
Benzylic C-H Bonds OxidationThe dihydroindole ring is susceptible to oxidation, which can lead to aromatization to form the corresponding indole derivative. nih.gov This reaction pathway needs to be considered when planning synthetic transformations.
Sulfonyl Group Nucleophilic Aromatic Substitution (SNAr)While the methanesulfonyl group itself is not a leaving group, its strong electron-withdrawing effect can activate the aromatic ring towards SNAr reactions if a suitable leaving group (e.g., a halogen) is present at an ortho or para position.

Exploiting this reactivity could lead to the synthesis of novel compounds with tailored electronic, physical, and biological properties.

Opportunities for Advanced Material Science Applications

While the primary focus for indole sulfonamides has been in the life sciences, the unique electronic properties of this compound suggest potential applications in material science. The molecule possesses an intrinsic donor-acceptor character, with the electron-rich dihydroindole moiety acting as the donor and the electron-poor methanesulfonyl group as the acceptor.

This intramolecular charge-transfer characteristic is a key feature in the design of organic electronic materials. Potential applications include:

Organic Electronics: The scaffold could serve as a building block for creating larger conjugated systems for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Polymerization or derivatization through the N-H or aromatic C-H positions could lead to novel conductive polymers or small-molecule semiconductors.

Chemical Sensors: The nitrogen atom of the dihydroindole ring can act as a Lewis base, capable of coordinating with metal ions or other analytes. This binding event could modulate the electronic properties of the molecule, leading to a detectable change in fluorescence or absorbance, forming the basis for a chemosensor.

Non-Linear Optics (NLO): Molecules with significant intramolecular charge-transfer characteristics often exhibit large second-order NLO responses. Further derivatization to enhance this donor-acceptor nature could lead to materials for applications in telecommunications and optical computing.

Challenges and Outlook in the Academic Study of this compound

Despite its potential, the academic study of this compound faces several challenges that also represent opportunities for future research.

Challenges:

Synthetic Accessibility: The lack of established, high-yield synthetic routes is a primary barrier. Developing a robust and scalable synthesis is the first critical step for any further investigation.

Limited Characterization Data: As a sparsely studied compound, fundamental data on its physical, chemical, and electronic properties are lacking. Comprehensive characterization is needed to build a foundational understanding.

Potential for Instability: Dihydroindoles can be prone to oxidative aromatization. nih.gov Understanding the stability of the target compound under various conditions is crucial for its handling and application.

Outlook: The future of research on this molecule is promising. Its structure is a compelling starting point for medicinal chemistry programs, particularly in the areas of enzyme inhibition and receptor modulation where indole sulfonamides have already shown success. nih.govresearchgate.net The development of novel synthetic methods, especially those employing modern catalytic techniques, would be a significant contribution to heterocyclic chemistry. Furthermore, a thorough investigation into its photophysical and electronic properties could unlock its potential in the realm of organic materials. As synthetic hurdles are overcome, this compound and its derivatives are poised to become valuable tools for both chemical biologists and material scientists.

Q & A

Advanced Synthesis and Optimization

Q1: What synthetic strategies are effective for introducing the methanesulfonyl group to the 2,3-dihydro-1H-indole scaffold, and how can reaction conditions be optimized to minimize side products? A: The methanesulfonyl group is typically introduced via sulfonylation using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include:

  • Temperature control : Reactions at 0–5°C reduce undesired hydrolysis of the sulfonyl chloride.
  • Solvent selection : Dichloromethane or THF minimizes side reactions compared to polar aprotic solvents.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates from unreacted starting materials. For analogs like 1-benzenesulfonyl derivatives, intramolecular C–H⋯O hydrogen bonds (S(6) motifs) can stabilize intermediates, requiring inert atmospheres to prevent oxidation .

Crystallographic Challenges and Refinement

Q2: How can crystallographic data inconsistencies (e.g., twinning, disordered atoms) in 7-methanesulfonyl-2,3-dihydro-1H-indole derivatives be resolved during structure refinement? A: Common issues and solutions include:

  • Twinning : For compounds like 1-benzenesulfonyl-2-methyl-3-[(thiophen-2-yl)carbonyl]-2,3-dihydro-1H-indole (II), inversion twinning (BASF parameter 0.03) is addressed using SHELXL’s TWIN/BASF commands .
  • Hydrogen bonding : Intramolecular C–H⋯O bonds (e.g., S(6) motifs) are modeled with restrained bond lengths (C–H = 0.93–0.97 Å) and isotropic displacement parameters (Uiso(H) = 1.2–1.5Ueq(C)) .
  • Software : SHELXL (for small-molecule refinement) and OLEX2 (for visualization and analysis) are critical for handling monoclinic (P21/n) or orthorhombic (P212121) systems .

Hydrogen Bonding and Molecular Interactions

Q3: How do hydrogen-bonding networks influence the solid-state packing and stability of this compound derivatives? A: Key interactions include:

  • Intramolecular bonds : C–H⋯O bonds form S(6) ring motifs, reducing molecular flexibility and enhancing thermal stability (e.g., dihedral angles ~88° between sulfonyl phenyl and indole rings) .
  • Intermolecular bonds : C–H⋯O/S interactions create R44(18) or R22(12) ring motifs in crystals, dictating packing efficiency. For example, C–H⋯S bonds in thiophene-containing analogs increase lattice energy .
  • Geometric parameters : Distorted tetrahedral geometry at sulfur (bond angles ~109°) is validated via Hirshfeld surface analysis .

Data Contradictions in Spectroscopic Characterization

Q4: How should researchers reconcile discrepancies between NMR data and crystallographic results for methanesulfonyl-substituted indoles? A: Contradictions often arise from:

  • Dynamic effects : Rotameric equilibria of the sulfonyl group in solution (NMR) vs. fixed conformations in crystals. Variable-temperature NMR (e.g., 298–373 K) can identify exchange broadening.
  • Crystallographic disorder : Partial occupancy of sulfonyl oxygen atoms may require multi-conformer models in refinement (e.g., SHELXL’s PART command) .
  • Validation : Cross-checking with IR (S=O stretches ~1350–1150 cm⁻¹) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) ensures consistency .

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